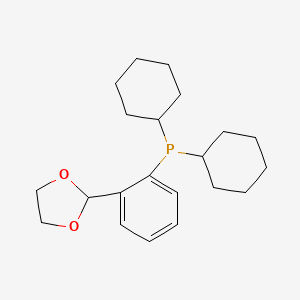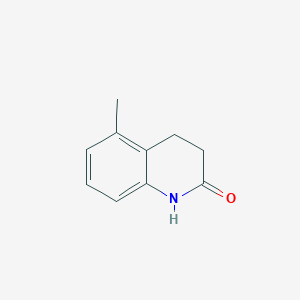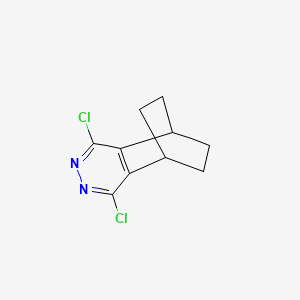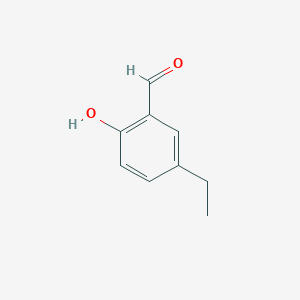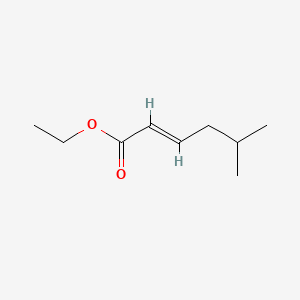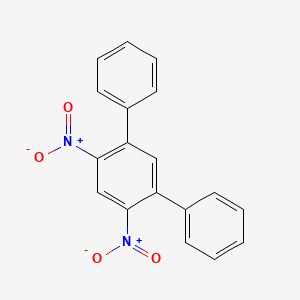
2,4-Dinitro-5-phenylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenol is an organic compound that has been used in various applications such as explosives manufacturing and as a pesticide and herbicide . It’s a yellow, crystalline solid with a sweet, musty odor .
Synthesis Analysis
While specific synthesis methods for 2,4-Dinitro-5-phenylbiphenyl are not available, a related compound, 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates, can be synthesized by treating 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 2,4-Dinitrophenol consists of a benzene ring with two nitro groups and one hydroxyl group . The exact structure of 2,4-Dinitro-5-phenylbiphenyl would likely be similar, with additional phenyl groups attached.Chemical Reactions Analysis
In general, dinitrophenols can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alcohols and sulfonyl halides .Physical And Chemical Properties Analysis
2,4-Dinitrophenol is a yellow, crystalline solid that sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions .Safety And Hazards
Orientations Futures
While specific future directions for 2,4-Dinitro-5-phenylbiphenyl are not available, research into similar compounds continues to be of interest. For example, 2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of certain proteins involved in the biosynthesis of pro-inflammatory eicosanoids .
Propriétés
IUPAC Name |
1,5-dinitro-2,4-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBUUAWUHPOWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433553 |
Source


|
| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-5-phenylbiphenyl | |
CAS RN |
150758-05-7 |
Source


|
| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

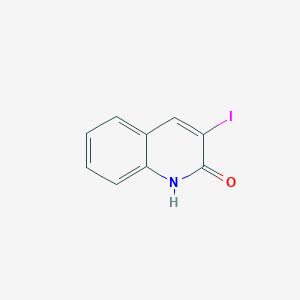
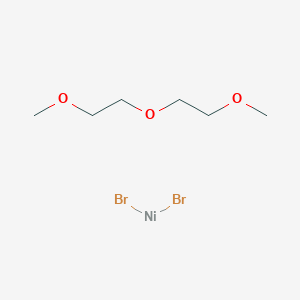
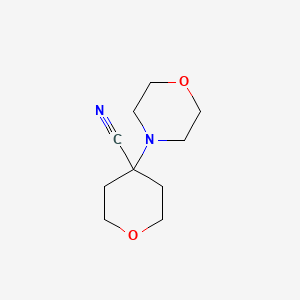
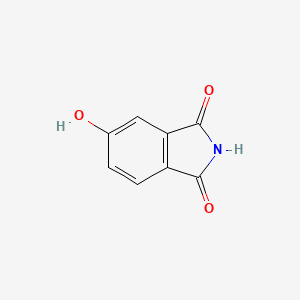
![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)

